1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine
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Description
The compound “1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a heterocyclic amine, and sulfonyl, bromo, and chloro functional groups attached to phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromo and chloro groups are good leaving groups and could be substituted in a nucleophilic aromatic substitution reaction. The sulfonyl group could also participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzhydryl-4-(2-bromo-4-chlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrClN2O2S/c24-21-17-20(25)11-12-22(21)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVKQRSUKIGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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